3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-9-2-4-10(5-3-9)13-8-12(19(20,21)22)14-15(23)16(27-18(14)25-13)17(26)24-11-6-7-11/h2-5,8,11H,6-7,23H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHVJOLYULVCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4CC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, identified by its CAS number 499118-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory properties and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.41 g/mol. The structural features include a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.41 g/mol |
| CAS Number | 499118-04-6 |
| Purity | Not specified |
Synthesis
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. The specific synthetic route for 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl) derivative has not been extensively documented in the literature but follows established methodologies for similar compounds.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, compounds with similar thieno-pyridine structures have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.
Key Findings:
- IC50 Values: Inhibitory concentrations for COX enzymes have been reported in related studies. For example, certain derivatives showed IC50 values against COX-1 ranging from 19.45 µM to 42.1 µM and against COX-2 from 23.8 µM to 31.4 µM .
- Mechanism of Action: The anti-inflammatory action is primarily attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in mediating inflammation.
Other Pharmacological Activities
Research has also indicated that thieno[2,3-b]pyridine derivatives exhibit a range of biological activities beyond anti-inflammatory effects:
- Anticancer Activity: Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer cell lines.
- Selectivity Profiles: Certain compounds within this class demonstrate selective inhibition against specific kinases involved in cancer progression .
Case Studies
- In Vivo Studies: In animal models, thieno[2,3-b]pyridine derivatives have been tested for their efficacy in reducing inflammation in carrageenan-induced paw edema models. Results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
- Cell Line Studies: In vitro studies using RAW264.7 macrophage cells showed that these compounds can significantly suppress the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
The compound exhibits specific physico-chemical properties that influence its biological activity and stability. These properties include solubility, melting point, and stability under various conditions. Understanding these properties is crucial for its application in drug formulation.
Pharmacological Studies
Research indicates that 3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promise in various pharmacological studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, providing a basis for further investigation into its potential as an anticancer agent.
- Neurological Applications : Investigations into the compound's effects on neurotransmitter systems have indicated potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can serve as a model for developing similar thieno[2,3-b]pyridine derivatives. Researchers are exploring synthetic pathways that enhance yield and purity while minimizing environmental impact.
Biological Mechanisms
Understanding the biological mechanisms of action is critical for the development of therapeutic agents:
- Target Interaction : Studies are being conducted to identify specific biological targets of this compound, focusing on receptor binding and enzyme inhibition.
- Metabolic Pathways : Investigations into how the body metabolizes this compound can provide insights into its efficacy and safety profile.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thieno[2,3-b]pyridine derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting a potential role in cancer therapy.
Case Study 2: Neuroprotective Effects
In another study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings demonstrated that the compound reduced cell death and oxidative damage, highlighting its potential for treating neurodegenerative disorders.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
- Key Trends :
Pharmacological Implications
- Antiplasmodial Activity: highlights 4-arylthieno[2,3-b]pyridines as antiplasmodial agents, with IC₅₀ values <1 µM against Plasmodium falciparum .
- SAR Insights :
Preparation Methods
Cyclization of 1,3-Dione Precursors
A widely adopted method involves reacting substituted 1,3-diones with cyanothioacetamide under basic conditions. For example, 4-methylphenyl-substituted 1,3-dione reacts with cyanothioacetamide in ethanol with triethylamine, yielding 2-mercaptonicotinonitrile intermediates. This step typically achieves >80% yield when performed at 60–80°C for 12–24 hours. Key parameters include:
- Solvent polarity : Ethanol outperforms DMF in minimizing side reactions
- Base selection : Triethylamine provides superior kinetics compared to inorganic bases
- Temperature control : Exceeding 90°C promotes decomposition of the nitrile group
HMPT-Induced Ring Closure
Alternative routes employ hexamethylphosphorous triamide (HMPT) to facilitate cyclization of ortho-halogenated pyridine derivatives containing activated methylene groups. This method proves particularly effective for introducing sterically demanding substituents like the 4-methylphenyl group early in the synthesis.
Functional Group Introduction
Trifluoromethylation Strategies
Incorporation of the CF₃ group occurs through three principal routes:
Industrial-scale processes favor vapor-phase fluorination of trichloromethyl precursors due to cost efficiency, despite challenges in byproduct management. Laboratory syntheses often employ copper-mediated trifluoromethylation for better positional control.
Amination at Position 3
Introduction of the amino group utilizes either:
- Direct ammonolysis : Treatment with liquid NH₃ at -33°C under pressure (15–20 bar)
- Staudinger-type reactions : Phosphine-mediated conversion of azide intermediates
The choice depends on existing functional groups. For instance, the presence of electron-withdrawing CF₃ favors ammonolysis (yield: 92% vs. 67% for Staudinger).
Carboxamide Group Installation
The N-cyclopropyl carboxamide moiety is introduced via:
Chloroacetamide Coupling
Reaction of the thienopyridine intermediate with N-cyclopropylchloroacetamide in THF/Na₂CO₃ at 0°C to room temperature achieves 78–85% conversion. Critical considerations include:
- Solvent drying : Residual water >0.1% promotes hydrolysis
- Base stoichiometry : 1.2 eq. Na₂CO₃ optimizes reaction rate
- Temperature ramp : Gradual warming from 0°C to 25°C over 6 hours minimizes dimerization
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ in THF effectively installs the cyclopropylamine group. This method demonstrates particular utility when late-stage functionalization is required.
Industrial-Scale Optimization
Patent EP2008654A1 details a continuous flow process for analogous compounds, featuring:
- Three-stage reactor system for core formation, trifluoromethylation, and amidation
- In-line FTIR monitoring for real-time quality control
- Catalyst recycling system achieving 93% recovery of Cu residues
Comparative analysis reveals:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle time | 72 h | 8 h |
| Overall yield | 61% | 79% |
| Byproduct formation | 12% | 4% |
| Energy consumption | 58 kWh/kg | 27 kWh/kg |
Challenges and Mitigation Strategies
Regiochemical Control
The electron-deficient nature of the thienopyridine ring complicates direct functionalization. Strategies to enhance para-selectivity include:
Byproduct Management
Common impurities and their suppression methods:
| Impurity | Source | Mitigation |
|---|---|---|
| 6-(3-Methylphenyl) isomer | Friedel-Crafts alkylation | Low-temperature CF₃ introduction |
| Over-fluorinated products | Excess ClF₃ in vapor-phase | Precise stoichiometric control |
| Dimerized species | Radical intermediates | Addition of TEMPO inhibitor |
Emerging Methodologies
Recent advances in photocatalysis show promise for improving step economy. A reported dual catalytic system combining Ir(ppy)₃ and Ni(II) enables simultaneous C–H trifluoromethylation and amidation in a single pot, reducing synthetic steps from 5 to 3. Initial trials demonstrate 65% yield with 94% regioselectivity.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and carboxamide formation. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions from the trifluoromethyl group. To ensure purity, employ techniques like column chromatography (petroleum ether/ethyl acetate gradients) and confirm structural integrity via , , and high-resolution mass spectrometry (HRMS) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts, as seen in analogous thieno[2,3-b]pyridine syntheses .
Q. Which analytical methods are most reliable for characterizing this compound’s structure and stability?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions, particularly the cyclopropyl and 4-methylphenyl groups.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as used in related thienopyridines) provides bond-length data and crystallographic parameters (e.g., R factor < 0.05) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, especially given the trifluoromethyl group’s sensitivity to heat .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Mitigation strategies include:
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based assays.
- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out off-target effects . For example, in structurally similar compounds, antimicrobial activity varied significantly with minor substituent changes, underscoring the need for rigorous SAR studies .
Q. What computational and experimental approaches are effective for studying its mechanism of action?
- Molecular Docking : Screen against targets like kinase domains or GPCRs using software (e.g., AutoDock Vina). The trifluoromethyl group may enhance binding via hydrophobic interactions.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to purified proteins.
- CRISPR-Cas9 Knockout Models : Identify target pathways by silencing candidate genes in cellular assays . For instance, analogs with cyclopropyl groups showed enhanced activity against cancer cell lines by inhibiting tubulin polymerization, suggesting a microtubule-targeting mechanism .
Q. How can structural modifications optimize its pharmacokinetic (PK) properties?
- Solubility : Introduce hydrophilic groups (e.g., sulfonamide) while retaining the thienopyridine core.
- Metabolic Resistance : Replace labile groups (e.g., ester linkages) with stable bioisosteres.
- Permeability : Use logP calculations (e.g., AlogPS) to balance lipophilicity. In related compounds, substituting the 4-methylphenyl group with a 4-methoxyphenyl moiety improved oral bioavailability by 40% .
Methodological and Data Analysis Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Fragment-Based Design : Systematically vary substituents (e.g., cyclopropyl vs. aryl groups) and measure activity changes.
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity.
- Crystallographic Data : Overlay ligand-bound protein structures to identify critical binding motifs. For example, in a study of 4-arylthieno[2,3-b]pyridines, the trifluoromethyl group’s electronegativity correlated with antiplasmodial IC values .
Q. How should researchers address low yields in multi-step syntheses?
- Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., enamines) to identify bottlenecks.
- Catalytic Optimization : Screen Pd/C or CuI catalysts for cross-coupling steps.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for cyclization steps (e.g., from 50% to 75% in analogous syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
